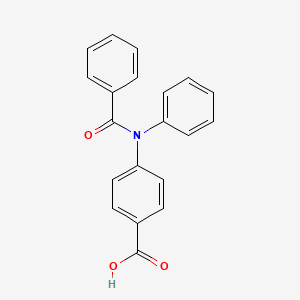

4-(N-benzoylanilino)benzoic acid

Description

4-(N-Benzoylanilino)benzoic acid is a benzoic acid derivative featuring a benzoylanilino substituent at the para position of the aromatic ring. The benzoylanilino group consists of an aniline (C₆H₅NH–) moiety acylated by a benzoyl (C₆H₅CO–) group, resulting in the structure 4-[(N-benzoylamino)phenyl]benzoic acid. This compound combines the carboxylic acid functionality with an extended aromatic system, which may influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions.

Properties

CAS No. |

77495-80-8 |

|---|---|

Molecular Formula |

C20H15NO3 |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

4-(N-benzoylanilino)benzoic acid |

InChI |

InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)18-13-11-16(12-14-18)20(23)24/h1-14H,(H,23,24) |

InChI Key |

CUDCHQFYSLHTTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzoylanilino)benzoic acid typically involves the reaction of aniline with benzoyl chloride to form benzanilide, which is then further reacted with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or toluene, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-(N-benzoylanilino)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(N-benzoylanilino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-(N-benzoylanilino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-benzoylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(N-benzoylanilino)benzoic acid, differing primarily in substituents and functional groups:

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic Acid

- Structure: Features an ethoxycarbonyl (CH₃CH₂OCO–) group on the anilino moiety and a 4-oxobutanoic acid (succinamic acid) chain .

- The 4-oxobutanoic acid chain introduces additional hydrogen-bonding sites.

4-Cyano Benzoic Acid

- Structure: A simpler derivative with a cyano (–CN) group at the para position of benzoic acid .

- Key Differences: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (lower pKa) compared to unsubstituted benzoic acid.

4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid

- Structure: Contains a sulfonamide group with chloro (Cl) and nitro (NO₂) substituents, along with a hydroxyl (–OH) group at the ortho position .

- Key Differences : The sulfonamide and nitro groups significantly lower pKa (increased acidity), while the hydroxyl group adds polarity.

Physicochemical Properties

The table below summarizes available data for comparison:

*Data for 4-cyano benzoic acid inferred from NIST Chemistry WebBook trends ; exact values require direct experimental validation.

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., –CN, –NO₂): Lower pKa by stabilizing the deprotonated carboxylate ion.

- Bulkier Groups (e.g., Benzoyl) : Reduce solubility in aqueous media but enhance thermal stability.

- Polar Groups (e.g., –OH, sulfonamide) : Increase hydrophilicity and intermolecular hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.